1-(3-Piperidinyl)azepane dihydrochloride

Medicinal Chemistry Physicochemical Properties Scaffold Optimization

CNS drug discovery programs often face lengthy hit-to-lead cycles due to suboptimal starting scaffolds. 1-(3-Piperidinyl)azepane dihydrochloride (CAS 1219957-22-8) is a conformationally constrained bicyclic diamine (MW 255.23) that accelerates CNS SAR campaigns. • Rigid azepane-piperidine core eliminates linker flexibility for precise GPCR SAR (e.g., SST5 antagonists). • Validated in stereocontrolled oxidative ring cleavage and reductive amination for fluorinated β-amino acid libraries. • Predicted LogP 1.97 vs. 1.6 for the 4-position isomer enables lipophilicity fine-tuning without altering the pharmacophore.

Molecular Formula C11H24Cl2N2
Molecular Weight 255.22 g/mol
CAS No. 1219957-22-8
Cat. No. B1441613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Piperidinyl)azepane dihydrochloride
CAS1219957-22-8
Molecular FormulaC11H24Cl2N2
Molecular Weight255.22 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2CCCNC2.Cl.Cl
InChIInChI=1S/C11H22N2.2ClH/c1-2-4-9-13(8-3-1)11-6-5-7-12-10-11;;/h11-12H,1-10H2;2*1H
InChIKeyZYRHTMOOLVDLOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Piperidinyl)azepane Dihydrochloride – Compound Overview


1-(3-Piperidinyl)azepane dihydrochloride (CAS 1219957-22-8) is a conformationally constrained bicyclic diamine scaffold comprising a seven-membered azepane ring directly linked to a six-membered piperidine ring at the 3-position, supplied as the dihydrochloride salt . This compound belongs to the piperidine-azepane hybrid class and is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of central nervous system (CNS)-targeted ligands and as a privileged scaffold for structure-activity relationship (SAR) exploration .

1-(3-Piperidinyl)azepane Dihydrochloride – Generic Substitution Risks


Within the piperidine-azepane class, seemingly minor structural variations—such as ring linkage position, linker presence, or stereochemistry—can fundamentally alter receptor binding profiles, physicochemical properties, and synthetic utility . For instance, a simple piperidine may lack the conformational restriction offered by a fused azepane ring, while a compound with an ethyl linker (e.g., 1-[2-(3-piperidinyl)ethyl]azepane) exhibits distinct pharmacological activity and spatial orientation . Furthermore, the dihydrochloride salt form of 1-(3-Piperidinyl)azepane confers a specific solubility and handling profile not replicated by its freebase or other analogs, directly impacting experimental reproducibility and procurement considerations .

1-(3-Piperidinyl)azepane Dihydrochloride – Comparative Evidence


Molecular Weight Advantage vs. Ethyl-Bridged Analog

1-(3-Piperidinyl)azepane dihydrochloride (MW: 255.23 g/mol) presents a direct, linker-less connection between the piperidine and azepane rings . In contrast, the ethyl-bridged analog, 1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride (CAS 1220018-06-3), has a molecular weight of 283.29 g/mol . This ~11% increase in molecular weight for the analog can negatively impact ligand efficiency metrics and brain penetration potential, making the target compound a more attractive starting point for CNS drug discovery programs seeking lower molecular weight scaffolds [1].

Medicinal Chemistry Physicochemical Properties Scaffold Optimization

Lipophilicity Advantage Over 4-Position Isomer

The predicted ACD/LogP for the freebase form of 1-(3-Piperidinyl)azepane is 1.97 [1], whereas the isomeric 1-(4-piperidinyl)azepane (CAS 551923-16-1) has a computed XLogP3-AA of 1.6 . This difference of +0.37 log units in lipophilicity can significantly affect membrane permeability and non-specific binding, providing a distinct physicochemical profile that may be advantageous for certain target classes.

Medicinal Chemistry Lipophilicity SAR Analysis

Enantioselective SAR for SST5 Antagonists

In the development of somatostatin receptor subtype 5 (SST5) antagonists, the amino-azepane scaffold demonstrates strong enantiodiscrimination, with only the (R)-enantiomer exhibiting significant binding affinity [1]. While direct Ki data for the target compound is unavailable, it serves as the core structural motif for a series of benzyl-substituted 4-aminopiperidine analogs that achieved potent SST5 antagonism with Ki values ranging from 2.4 to 436 nM [1]. This establishes the scaffold as a privileged template for designing chiral, target-selective ligands.

Somatostatin Receptor Antagonist Development Stereoselective Pharmacology

Synthetic Versatility for β-Amino Acid Derivatives

The piperidine-azepane core is a well-established substrate in stereocontrolled synthesis, with published procedures for its conversion into conformationally restricted β-amino acid derivatives and fluorinated analogs [1]. While the target compound is often a commercial building block, these synthetic precedents demonstrate its compatibility with oxidative ring cleavage and reductive amination sequences [1], providing a clear advantage over less characterized or synthetically rigid analogs for researchers aiming to build diverse compound libraries.

Synthetic Chemistry β-Amino Acids Heterocycle Synthesis

1-(3-Piperidinyl)azepane Dihydrochloride – Key Research Applications


CNS Lead Optimization: Reduced Molecular Weight

Medicinal chemists targeting CNS disorders should prioritize 1-(3-Piperidinyl)azepane dihydrochloride over its ethyl-bridged analog due to its significantly lower molecular weight (255.23 vs. 283.29 g/mol). This ~11% reduction directly supports improved ligand efficiency and aligns with the strict physicochemical property constraints required for optimal brain penetration. Starting SAR campaigns with this scaffold minimizes the need for subsequent truncation and can accelerate the hit-to-lead process .

Enantioselective GPCR Antagonism Exploration

For programs focused on developing selective antagonists for GPCRs like the somatostatin receptor subtype 5 (SST5), this compound provides a synthetically accessible entry point to a highly enantiodiscriminating chemotype. The established class-level SAR demonstrates that only the (R)-enantiomer of related amino-azepane scaffolds exhibits potent binding (Ki range 2.4-436 nM), offering a clear rationale for synthesizing and testing chiral derivatives of this core to achieve target selectivity .

Stereocontrolled Synthesis of β-Amino Acid Derivatives

Organic and medicinal chemists engaged in diversity-oriented synthesis will find this compound to be a reliable and well-precedented starting material. Its documented use in stereocontrolled procedures, including oxidative ring cleavage and reductive amination, ensures access to conformationally restricted and fluorinated β-amino acid derivatives. This contrasts with less characterized analogs where synthetic tractability is unknown, thereby reducing project risk and enabling predictable library generation .

Lipophilicity Tuning via Isomeric Scaffold Selection

In lead optimization campaigns where modulating lipophilicity is critical, 1-(3-piperidinyl)azepane offers a distinct advantage over its 4-position isomer. Its predicted LogP of 1.97, compared to 1.6 for the 4-isomer, provides a +0.37 log unit increase in lipophilicity. This specific difference allows researchers to fine-tune a molecule's permeability and non-specific binding profile without altering the core pharmacophore, offering a valuable 'dial' for property-based drug design .

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